molecular formula C9H16N2 B12864210 3,5-Dipropyl-1H-pyrazole

3,5-Dipropyl-1H-pyrazole

Cat. No.: B12864210
M. Wt: 152.24 g/mol
InChI Key: UMJCJYSQRWOJGH-UHFFFAOYSA-N
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Description

3,5-Dipropyl-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. The structure of this compound consists of a five-membered ring with two adjacent nitrogen atoms and propyl groups attached to the 3rd and 5th positions of the ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dipropyl-1H-pyrazole typically involves the cyclocondensation of hydrazine with 1,3-diketones or their equivalents. One common method includes the reaction of 1,3-dipropyl-1,3-diketone with hydrazine hydrate under reflux conditions. The reaction proceeds through the formation of a pyrazoline intermediate, which is subsequently oxidized to yield the desired pyrazole .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through crystallization or chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions: 3,5-Dipropyl-1H-pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3,5-Dipropyl-1H-pyrazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 3,5-Dipropyl-1H-pyrazole involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites. This binding can interfere with the enzyme’s normal function, leading to a decrease in its activity. The pathways involved may include inhibition of cyclooxygenase enzymes, which are responsible for the production of pro-inflammatory mediators .

Comparison with Similar Compounds

Uniqueness: 3,5-Dipropyl-1H-pyrazole is unique due to its specific propyl substituents, which can influence its chemical reactivity and biological activity. The presence of propyl groups can affect the compound’s lipophilicity, making it more suitable for certain applications compared to its methyl or phenyl analogs .

Properties

Molecular Formula

C9H16N2

Molecular Weight

152.24 g/mol

IUPAC Name

3,5-dipropyl-1H-pyrazole

InChI

InChI=1S/C9H16N2/c1-3-5-8-7-9(6-4-2)11-10-8/h7H,3-6H2,1-2H3,(H,10,11)

InChI Key

UMJCJYSQRWOJGH-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=NN1)CCC

Origin of Product

United States

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